molecular formula C10H19N3 B13077570 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13077570
M. Wt: 181.28 g/mol
InChI Key: BULQKBHRWJYZSJ-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine (CAS 1702456-46-9) is a protected pyrazole amine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and scaffold for the development of novel bioactive molecules. Its structure, featuring a 3,3-dimethylbutyl chain at the pyrazole nitrogen, makes it a valuable precursor in organic synthesis. Researchers utilize this and related pyrazole amines to create diverse libraries of compounds for biological screening . Pyrazole derivatives are extensively investigated for their wide range of biological activities. A significant application area is in the development of antibacterial agents. For instance, structurally similar pyrazole amide derivatives have demonstrated promising in vitro efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing multidrug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . Furthermore, complex molecules containing substituted pyrazole cores are explored as multi-kinase inhibitors, highlighting their potential in targeted cancer therapy . The compound has a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol . It is characterized by a predicted density of 1.01 g/cm³ and a predicted boiling point of 294.5 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-8-7-9(11)12-13(8)6-5-10(2,3)4/h7H,5-6H2,1-4H3,(H2,11,12)

InChI Key

BULQKBHRWJYZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)(C)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine generally involves:

  • Formation of the pyrazole core with appropriate substitution at the 5-position (methyl group).
  • Introduction of the 3,3-dimethylbutyl group selectively at the nitrogen atom (N-1 position) of the pyrazole ring via alkylation.
  • Amination at the 3-position of the pyrazole ring to introduce the amine functionality.

These steps require careful control of reaction conditions to achieve regioselectivity and high yield.

Alkylation of Pyrazole Precursors

Alkylation is a key step to introduce the bulky 3,3-dimethylbutyl substituent at the N-1 position of the pyrazole ring. This is typically done by reacting a suitable pyrazole precursor with an alkyl halide or alkylating agent under basic or catalytic conditions.

  • The pyrazole nitrogen acts as a nucleophile attacking the electrophilic alkyl halide.
  • Common solvents include polar aprotic solvents such as dimethylformamide (DMF).
  • Reaction temperatures range from ambient to moderate heating (e.g., 40–85 °C) to optimize conversion.
  • Bases such as triethylamine or potassium carbonate may be used to deprotonate the pyrazole nitrogen and facilitate alkylation.

For example, alkylation of 5-methyl-1H-pyrazol-3-amine with 3,3-dimethylbutyl bromide or chloride under reflux in DMF yields the desired N-substituted pyrazole amine.

Direct Preparation from Primary Amines and β-Diketones

An alternative synthetic route reported involves the condensation of primary aliphatic amines (such as 3,3-dimethylbutan-2-amine) with β-diketones (e.g., 2,4-pentanedione), followed by oxidation or amination steps to form the pyrazole ring with the desired substitution pattern.

  • The reaction is typically performed in DMF at elevated temperatures (~85 °C) for 1.5 hours.
  • The process involves formation of the pyrazole ring via cyclocondensation between the amine and diketone.
  • Workup includes chromatographic purification on alumina or silica gel.
  • Yields reported for similar compounds are in the range of 38–45%.

This method allows for the direct formation of N-substituted pyrazoles with bulky alkyl groups, including 3,3-dimethylbutyl.

The introduction of the amine group at the 3-position of the pyrazole ring can be achieved by:

  • Using hydroxylamine derivatives or O-(4-nitrobenzoyl)hydroxylamine as aminating agents.
  • Amination is performed after the pyrazole ring is formed and N-alkylated.
  • The reaction conditions include heating in DMF, followed by chromatographic purification.
  • This step is critical to obtain the 3-amine functionality without affecting other substituents.

Optimization and Reaction Conditions

Table 1 summarizes typical reaction parameters and yields for the preparation of N-(3,3-dimethylbutyl)-5-methyl-1H-pyrazol-3-amine analogs based on literature data:

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Pyrazole formation 3,3-Dimethylbutan-2-amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine DMF 85 1.5 38–45 Chromatographic purification required
N-Alkylation Pyrazole + 3,3-Dimethylbutyl bromide + base DMF Reflux (40–85) 12–24 50–70 Base: triethylamine or K2CO3
Amination Hydroxylamine derivatives DMF 80–85 1.5 40–50 Post-pyrazole formation step

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the substitution pattern and purity of the synthesized compounds.
  • High-resolution mass spectrometry (HRMS) verifies molecular weights consistent with the target molecule.
  • Infrared (IR) spectroscopy identifies characteristic functional groups such as amine and pyrazole ring vibrations.
  • Chromatographic techniques (silica gel or alumina column chromatography) are essential for purification and isolation of the desired product.

Comparative Notes on Preparation Routes

Method Advantages Disadvantages
Direct condensation (amine + diketone) One-pot synthesis, fewer steps, moderate yields Requires careful control of reaction conditions; moderate yields
Stepwise alkylation + amination Higher selectivity, better control over substitution More steps, longer reaction times, need for purification
Use of hydroxylamine derivatives Efficient amination at 3-position Requires specialized aminating agents

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction may produce pyrazole-3-amines .

Scientific Research Applications

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular functions .

The molecular targets and pathways involved depend on the specific context in which the compound is used. In cancer research, for instance, the compound may target signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-3-amine derivatives differ primarily in their substituents at the 1- and 5-positions of the pyrazole core. Below is a comparative analysis of key analogs:

Compound 1-Position Substituent 5-Position Substituent Molecular Formula Key Properties
1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine 3,3-Dimethylbutyl (C₆H₁₃) Methyl (CH₃) C₁₀H₁₉N₃ Predicted higher lipophilicity due to bulky alkyl chain; potential for enhanced membrane permeability.
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-Phenylethyl (C₈H₉) Methyl (CH₃) C₁₂H₁₅N₃ Aromatic phenyl group may enhance π-π stacking interactions; CAS RN: 3524-42-3.
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Methyl (CH₃) tert-Butyl (C₄H₉) C₈H₁₅N₃ Steric hindrance from tert-butyl group could influence binding selectivity; CAS RN: 2735285.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl (C₆H₅) Methyl (CH₃) C₁₀H₁₁N₃ Demonstrated antimicrobial activity in derivatives; CAS RN: 1131-18-6.
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4-Methoxybenzyl (C₈H₉O) Cyclopropyl (C₃H₅) C₁₅H₁₇N₃O Methoxy group enhances solubility; cyclopropyl may improve metabolic stability.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, 4-methoxybenzyl) favor intermolecular interactions (e.g., π-π stacking), while aliphatic chains (e.g., tert-butyl) enhance steric effects .
  • Biological Activity : Substitutions at the 5-position (e.g., bromothiophene, cyclohexyl) correlate with antimicrobial and enzyme-inhibitory properties in related compounds .

Physicochemical and Spectral Properties

  • Melting Points : Analogous compounds exhibit melting points ranging from 165–167 °C (for 5-phenyl derivatives) to higher values for bulkier substituents .
  • NMR Signatures : Protons on the pyrazole ring typically resonate at δ 5.18–6.95 ppm (¹H NMR), with substituent-dependent shifts. For example, methoxy groups appear as singlets near δ 3.85 ppm .
  • Mass Spectrometry : Molecular ions ([M⁺]) for these compounds are observed in the range of 485–613 m/z, consistent with their molecular weights .

Biological Activity

1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Its unique structure, characterized by a bulky 3,3-dimethylbutyl group and a methyl group at specific positions on the pyrazole ring, positions it as a significant candidate in medicinal chemistry and agricultural applications.

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 167.25 g/mol
  • CAS Number : 1427380-55-9

The biological activity of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an enzyme inhibitor, particularly in metabolic pathways involving key enzymes such as malate dehydrogenases (MDH) .

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on MDH enzymes:

  • IC₅₀ Values :
    • MDH1: IC50=3.38±0.36μM\text{IC}_{50}=3.38\pm 0.36\,\mu M
    • MDH2: IC50=1.53±0.08μM\text{IC}_{50}=1.53\pm 0.08\,\mu M

These findings suggest that the presence of the 3,3-dimethylbutyl group is crucial for maintaining moderate inhibitory activity against these enzymes .

Biological Activity Overview

The compound has shown potential in various biological assays, including:

  • Anticancer Activity : Inhibition of HIF-1α accumulation in cancer cells has been observed, indicating potential use in cancer therapy .
  • Antimicrobial Activity : Similar pyrazole derivatives have been reported to exhibit antimicrobial properties, suggesting that this compound could possess similar effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaCAS NumberUnique Features
1-(tert-butyl)-5-methyl-1H-pyrazol-3-amineC₉H₁₃N₃118430-73-2Contains a tert-butyl group at a different position
4-Methyl-1H-pyrazol-3-aminesVariousVariousLacks bulky substituents; simpler structure
5-Amino-1-methylpyrazoleC₄H₇N₃VariousSmaller ring size; different substitution pattern

The table illustrates how the bulky substituents and specific positions of functional groups in 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine may influence its biological activity differently compared to its analogs.

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to our target inhibited cell proliferation in A549 lung cancer cells by modulating metabolic pathways .
  • Agricultural Applications : The compound's structural properties make it a candidate for developing new agrochemicals with pest control capabilities .

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